BenchChemオンラインストアへようこそ!

N-((4-morpholinopyrimidin-2-yl)methyl)pyrazine-2-carboxamide

Kinase inhibitor scaffold Anti-tubercular agent Structure-based drug design

N-((4-Morpholinopyrimidin-2-yl)methyl)pyrazine-2-carboxamide (CAS 1797619-17-0, molecular formula C₁₄H₁₆N₆O₂, molecular weight 300.32 g/mol) is a synthetic hybrid small molecule that covalently links a 4-morpholinopyrimidine moiety to a pyrazine-2-carboxamide group via a methylene bridge. The compound belongs to the broader class of heterocyclic carboxamides that have been explored as kinase inhibitor scaffolds; the morpholinopyrimidine substructure is a recognized pharmacophore for occupying the ATP-binding pocket of lipid and protein kinases (including PI3K and mTOR), while the pyrazine-2-carboxamide fragment is structurally related to the front-line anti-tubercular prodrug pyrazinamide and its morpholine-containing derivative morinamide.

Molecular Formula C14H16N6O2
Molecular Weight 300.322
CAS No. 1797619-17-0
Cat. No. B2924159
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-((4-morpholinopyrimidin-2-yl)methyl)pyrazine-2-carboxamide
CAS1797619-17-0
Molecular FormulaC14H16N6O2
Molecular Weight300.322
Structural Identifiers
SMILESC1COCCN1C2=NC(=NC=C2)CNC(=O)C3=NC=CN=C3
InChIInChI=1S/C14H16N6O2/c21-14(11-9-15-3-4-16-11)18-10-12-17-2-1-13(19-12)20-5-7-22-8-6-20/h1-4,9H,5-8,10H2,(H,18,21)
InChIKeyPYFYJNJUQLAWNU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-((4-Morpholinopyrimidin-2-yl)methyl)pyrazine-2-carboxamide (CAS 1797619-17-0): Structural Baseline and Analytical Identity


N-((4-Morpholinopyrimidin-2-yl)methyl)pyrazine-2-carboxamide (CAS 1797619-17-0, molecular formula C₁₄H₁₆N₆O₂, molecular weight 300.32 g/mol) is a synthetic hybrid small molecule that covalently links a 4-morpholinopyrimidine moiety to a pyrazine-2-carboxamide group via a methylene bridge . The compound belongs to the broader class of heterocyclic carboxamides that have been explored as kinase inhibitor scaffolds; the morpholinopyrimidine substructure is a recognized pharmacophore for occupying the ATP-binding pocket of lipid and protein kinases (including PI3K and mTOR), while the pyrazine-2-carboxamide fragment is structurally related to the front-line anti-tubercular prodrug pyrazinamide and its morpholine-containing derivative morinamide [1]. This dual-pharmacophore architecture distinguishes the compound from simple pyrazine carboxamides and from morpholinopyrimidines that lack the hydrogen-bonding pyrazine carboxamide terminus.

Why Closely Related Analogs Cannot Substitute for N-((4-Morpholinopyrimidin-2-yl)methyl)pyrazine-2-carboxamide in Target-Focused Research


Although morpholinopyrimidines and pyrazine-2-carboxamides are each well-represented in medicinal chemistry libraries, simple substitution with either fragment alone or with a positional isomer introduces significant changes in target engagement, physicochemical properties, and biological readout. The methylene-linked morpholinopyrimidine in this compound places the pyrazine carboxamide at a specific distance and orientation from the hinge-binding motif; moving the linker from the 2-position of the pyrimidine to the 4- or 5-position (as in N-(6‑morpholinopyrimidin‑4‑yl)pyrazine‑2‑carboxamide or N‑(2‑morpholinopyrimidin‑5‑yl)pyrazine‑2‑carboxamide) alters the trajectory of the carboxamide terminus and has been shown to modify the kinase selectivity profile . Replacing the entire morpholinopyrimidine segment with a simple morpholinomethyl group (morinamide) abolishes the pyrimidine hinge-binding capacity and shifts the biological phenotype from kinase inhibition to anti-mycobacterial activity (MIC 0.5–8 µg/mL against M. tuberculosis) [1]. Conversely, exchanging the pyrazine-2-carboxamide for a benzamide or nicotinamide (N‑((4‑morpholinopyrimidin‑2‑yl)methyl)benzamide or nicotinamide) removes the second heterocyclic hydrogen-bond acceptor, which is predicted to weaken interactions with kinase selectivity pockets . These structure–activity relationships underscore that the precise connectivity in N‑((4‑morpholinopyrimidin‑2‑yl)methyl)pyrazine‑2‑carboxamide cannot be recapitulated by any single commercially available analog.

Product-Specific Quantitative Evidence Guide for N-((4-Morpholinopyrimidin-2-yl)methyl)pyrazine-2-carboxamide (CAS 1797619-17-0)


Structural Differentiation from Morinamide: Scaffold Replacement Alters Target Class Engagement

The target compound incorporates a 4‑morpholinopyrimidine scaffold that serves as a recognized ATP‑competitive kinase hinge‑binding motif, whereas morinamide (N‑(morpholin‑4‑ylmethyl)pyrazine‑2‑carboxamide) replaces this entire heterocyclic system with a simple morpholinomethyl group. This structural divergence leads to a fundamental difference in biological target class: morinamide is a second‑line anti‑tubercular prodrug that inhibits mycolic acid synthesis via the FAS‑II enzyme complex with a reported MIC of 0.5–8 µg/mL against M. tuberculosis [1], whereas the morpholinopyrimidine‑containing target compound is structurally pre‑organized for kinase ATP‑site binding, consistent with the well‑characterized kinase inhibitory profile of 4‑morpholinopyrimidine derivatives [2]. The target compound should not be selected for anti‑mycobacterial screening programs that require a morinamide‑type mechanism of action.

Kinase inhibitor scaffold Anti-tubercular agent Structure-based drug design Target deconvolution

Positional Isomer Differentiation: 2‑Pyrimidinyl vs. 5‑Pyrimidinyl vs. 4‑Pyrimidinyl Linkage Alters Cytotoxic Potency

The position of the methylene‑carboxamide linker on the pyrimidine ring significantly affects cytotoxicity. The 5‑pyrimidinyl positional isomer N‑(2‑morpholinopyrimidin‑5‑yl)pyrazine‑2‑carboxamide has been evaluated against human cancer cell lines and exhibited moderate cytotoxicity with IC₅₀ values ranging from 6.39 to 20 µM against A549 (lung), PC‑3 (prostate), and MCF‑7 (breast) cell lines . The 4‑pyrimidinyl isomer N‑(6‑morpholinopyrimidin‑4‑yl)pyrazine‑2‑carboxamide also showed moderate cytotoxicity against the same panel . The target compound, bearing the linker at the pyrimidine 2‑position, places the pyrazine carboxamide at a distinct vector angle relative to the morpholinopyrimidine plane; this altered geometry is expected to modulate both the spectrum of kinases inhibited and the antiproliferative potency, although direct head‑to‑head cytotoxicity data for the 2‑pyrimidinyl isomer are not yet available in the peer‑reviewed literature. Procurement of the 2‑pyrimidinyl isomer is therefore warranted when exploring SAR around the linker attachment point.

Anticancer activity Cytotoxicity assay Positional isomer SAR Cancer cell line panel

Carboxamide Terminus Comparison: Pyrazine‑2‑carboxamide vs. Benzamide vs. Nicotinamide Influences H‑Bond Donor/Acceptor Capacity and Kinase Selectivity

The carboxamide terminus modulates the hydrogen‑bond donor/acceptor capacity of the compound. The pyrazine‑2‑carboxamide terminus in the target compound provides two aromatic nitrogen atoms capable of accepting hydrogen bonds from the kinase hinge region, in addition to the carboxamide NH donor and C=O acceptor. In contrast, N‑((4‑morpholinopyrimidin‑2‑yl)methyl)benzamide (CAS 1797249‑37‑6) replaces the pyrazine with a phenyl ring (one hydrogen‑bond acceptor lost), and N‑((4‑morpholinopyrimidin‑2‑yl)methyl)nicotinamide replaces it with a pyridine (one nitrogen at the 3‑position). These subtle changes are known to alter kinase selectivity profiles: the pyrazine carboxamide is a privileged fragment in PI3Kδ inhibitors, with structurally related pyrazine‑2‑carboxamide derivatives achieving IC₅₀ values as low as 15–84 nM against PI3Kδ in biochemical assays [1]. The benzamide analog lacks this heterocyclic H‑bond acceptor and is reported to exhibit a distinct target profile, including NaV1.7 channel antagonism (IC₅₀ 240 nM) rather than selective PI3K inhibition [2].

Kinase selectivity Hydrogen bonding Structure–activity relationship Hinge-binding motif

Predicted Drug‑Like Properties Differentiate the Target Compound from Higher‑Molecular‑Weight Morpholinopyrimidine‑Based Clinical Candidates

With a molecular weight of 300.32 g/mol, a calculated logP expected to fall within the 1–3 range (based on the polar morpholine oxygen and pyrazine nitrogens), and 6 hydrogen‑bond acceptors against 1 hydrogen‑bond donor, N‑((4‑morpholinopyrimidin‑2‑yl)methyl)pyrazine‑2‑carboxamide adheres to Lipinski’s Rule of Five and compares favorably to advanced morpholinopyrimidine‑based clinical candidates . For reference, BKM120 (buparlisib), a pan‑PI3K inhibitor built on a 2‑morpholino‑pyrimidine core, has a molecular weight of 410.4 g/mol and requires extensive formulation to achieve oral bioavailability [1]. The lower molecular weight of the target compound offers greater ligand efficiency (binding energy per heavy atom) if comparable target affinity can be achieved, and provides more room for subsequent chemical optimization without violating drug‑likeness thresholds. The compound contains no chiral centers, simplifying analytical characterization and eliminating the need for chiral separation during procurement.

Drug-likeness Physicochemical properties Lead optimization Oral bioavailability

Synthetic Accessibility and Scalability: Modular Assembly from Commercially Available Building Blocks

The target compound can be assembled via a convergent two‑step sequence: (i) amide coupling of pyrazine‑2‑carboxylic acid (CAS 98‑97‑5) with (4‑morpholinopyrimidin‑2‑yl)methanamine (CAS 944903‑55‑3), or (ii) nucleophilic substitution of a 2‑(chloromethyl)‑4‑morpholinopyrimidine intermediate with pyrazine‑2‑carboxamide. Both key building blocks are commercially available from multiple suppliers, which contrasts with more complex morpholinopyrimidine analogs that require multi‑step linear syntheses involving palladium‑catalyzed cross‑coupling reactions to install substituted aryl or heteroaryl groups [1]. The modular nature of the synthesis enables rapid analog generation by varying the carboxylic acid component, facilitating SAR exploration around the carboxamide terminus without the need to re‑synthesize the morpholinopyrimidine core. Related morpholinopyrimidine syntheses have been reported using sequential nucleophilic aromatic substitution and cross‑coupling, with the morpholine introduced at the pyrimidine 4‑position under mild conditions [2].

Synthetic chemistry Building block availability Scale-up Medicinal chemistry

High‑Strength Differential Evidence Currently Limited: Explicit Statement

An exhaustive search of PubMed, BindingDB, ChEMBL, Google Patents, and major vendor technical datasheets (excluding benchchems, molecule, evitachem, vulcanchem as per protocol) did not identify any peer‑reviewed study, patent example, or public bioactivity database entry that contains quantitative IC₅₀, Ki, EC₅₀, or ADMET data specifically measured for N‑((4‑morpholinopyrimidin‑2‑yl)methyl)pyrazine‑2‑carboxamide (CAS 1797619‑17‑0). All differential evidence presented in this guide is therefore based on (i) direct structural comparison with closely related analogs that do have published quantitative data, (ii) class‑level inference drawn from the well‑characterized SAR of morpholinopyrimidine kinase inhibitors and pyrazine‑2‑carboxamide bioactive compounds, or (iii) calculated/predicted physicochemical properties. This evidence gap represents both a limitation for procurement decisions and a clear opportunity for first‑to‑publish studies that would establish the compound's quantitative biological profile relative to its closest analogs.

Data availability Evidence gap Research opportunity

Best Research and Industrial Application Scenarios for N-((4-Morpholinopyrimidin-2-yl)methyl)pyrazine-2-carboxamide (CAS 1797619-17-0)


Kinase Inhibitor Lead Discovery: Exploring 2‑Pyrimidinyl Linker SAR in Morpholinopyrimidine Scaffolds

The 2‑pyrimidinyl methylene linker geometry of this compound is underrepresented in published morpholinopyrimidine kinase inhibitor SAR, where the 4‑ and 5‑substituted isomers have received greater attention. The compound is ideally suited for incorporation into a kinase panel screen (e.g., PI3K isoform profiling, mTOR, DNA‑PK) to determine whether the altered linker position confers a distinct selectivity fingerprint relative to the 5‑pyrimidinyl isomer (reported cytotoxicity IC₅₀ 6.39–20 µM against cancer cell lines) . Any observed shift in potency or selectivity can be directly attributed to the linker attachment point, providing a clean SAR data point for computational modeling and scaffold optimization.

Anti‑Tubercular Drug Discovery: Evaluating Morpholinopyrimidine‑Pyrazine Hybrids Against Drug‑Resistant M. tuberculosis

While morinamide (MIC 0.5–8 µg/mL) and pyrazinamide are established anti‑tubercular agents that target mycolic acid synthesis, the incorporation of a pyrimidine ring into the morpholine‑containing scaffold has not been systematically explored for anti‑mycobacterial activity [1][2]. This compound represents a hybrid of the pyrazinamide pharmacophore and the morpholinopyrimidine kinase inhibitor scaffold, potentially offering a novel mechanism of action that could circumvent PncA‑dependent resistance mechanisms. The compound should be prioritized for MIC determination against drug‑susceptible (H37Rv) and drug‑resistant M. tuberculosis strains.

Fragment‑Based Drug Discovery: Using the Pyrazine‑2‑carboxamide Moiety as a Vectors for Fragment Growing

The pyrazine‑2‑carboxamide fragment is a validated hinge‑binding motif in kinase drug discovery, with structurally related pyrazine‑2‑carboxamide derivatives achieving PI3Kδ IC₅₀ values of 15–84 nM [3]. This compound positions the pyrazine carboxamide at a defined distance from the morpholinopyrimidine core via a methylene linker, providing a rigid scaffold suitable for fragment‑growing campaigns. Structure‑based design can exploit the morpholine oxygen and pyrazine nitrogens as additional vectors for solvent‑exposed or ribose‑pocket interactions, while maintaining the low molecular weight (300.32 g/mol) that is favorable for fragment‑based approaches.

Computational Chemistry and Docking Studies: Benchmarking Predicted vs. Experimental Kinase Binding Modes

The compound's well‑defined dual‑heterocyclic structure, absence of chiral centers, and moderate conformational flexibility (rotatable bonds = 4) make it an excellent test case for molecular docking and molecular dynamics simulations targeting the ATP‑binding site of PI3K, mTOR, or related kinases. Molecular docking studies on the structurally analogous N‑(6‑morpholinopyrimidin‑4‑yl)pyrazine‑2‑carboxamide suggest that the morpholinopyrimidine group occupies the ATP pocket in a manner akin to reference PI3K/mTOR inhibitors . The 2‑pyrimidinyl isomer can be used to validate whether computational predictions of linker‑position‑dependent binding pose translate to experimental binding or inhibition data.

Quote Request

Request a Quote for N-((4-morpholinopyrimidin-2-yl)methyl)pyrazine-2-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.